4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine
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Overview
Description
4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine is a heterocyclic compound that features both indole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine typically involves the reaction of 6-bromoindole with 5-chloropyrimidine-2-amine under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the indole and pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromoindolin-1-yl)-5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidine
- 1H-Indole-5-ylamine Derivatives
Uniqueness
4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine is unique due to its specific combination of indole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Biological Activity
4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on existing research.
The molecular formula of this compound is C12H12BrClN4, with a molecular weight of 327.61 g/mol. The compound is characterized by the presence of a bromine atom on the indole ring and a chlorine atom on the pyrimidine moiety, which influence its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 6-bromoindole with pyrimidine-2-amine under controlled conditions. This process can be optimized to enhance yield and purity, making it suitable for further biological evaluations.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, compounds in this class have shown efficacy against various cancer cell lines, including colon cancer (Caco-2 and HCT-116) subtypes. One study identified a related compound with an IC50 value of 2.8 µM against β-glucuronidase, indicating potential for further development as an anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and certain infections. For example, several derivatives showed strong inhibitory effects on AChE, highlighting the potential of this compound in neurodegenerative disease management .
Antimicrobial Activity
Preliminary tests have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that the halogen substituents may enhance antimicrobial efficacy .
The mechanism of action for this compound is thought to involve interaction with specific molecular targets within cells. It may modulate the activity of proteins or enzymes involved in critical cellular pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest .
Case Studies and Research Findings
Study | Findings | IC50 Values |
---|---|---|
Study on Anticancer Activity | Compound exhibited significant cytotoxicity against Caco-2 cells | 2.8 µM |
Enzyme Inhibition Assay | Strong AChE inhibition observed in several derivatives | Varies (exact values not specified) |
Antimicrobial Screening | Moderate activity against Salmonella typhi | Not quantified |
Properties
Molecular Formula |
C12H10BrClN4 |
---|---|
Molecular Weight |
325.59 g/mol |
IUPAC Name |
4-(6-bromo-2,3-dihydroindol-1-yl)-5-chloropyrimidin-2-amine |
InChI |
InChI=1S/C12H10BrClN4/c13-8-2-1-7-3-4-18(10(7)5-8)11-9(14)6-16-12(15)17-11/h1-2,5-6H,3-4H2,(H2,15,16,17) |
InChI Key |
RDAOVRIZRLBWGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3Cl)N |
Origin of Product |
United States |
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